methyl 1-methyl-2,2-diphenylcyclopropanecarboxylate
Description
Properties
IUPAC Name |
methyl 1-methyl-2,2-diphenylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-17(16(19)20-2)13-18(17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAUTHXBCNRXBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281599, DTXSID50864154 | |
| Record name | methyl 1-methyl-2,2-diphenylcyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-methyl-2,2-diphenylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6975-21-9 | |
| Record name | NSC22094 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 1-methyl-2,2-diphenylcyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Cyclopropanation Reaction: : One common method for synthesizing methyl 1-methyl-2,2-diphenylcyclopropanecarboxylate involves the cyclopropanation of 1,1-diphenylethylene with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired cyclopropane derivative .
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Grignard Reaction: : Another synthetic route involves the reaction of 1,1-diphenylethylene with methylmagnesium bromide, followed by cyclization using a suitable electrophile like methyl iodide. This method requires careful control of reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Methyl 1-methyl-2,2-diphenylcyclopropanecarboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.
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Substitution: : The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry
In organic synthesis, methyl 1-methyl-2,2-diphenylcyclopropanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique cyclopropane ring structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural features allow it to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
This compound has been investigated for its potential therapeutic properties. Its derivatives are explored for use as anti-inflammatory and analgesic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of methyl 1-methyl-2,2-diphenylcyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can modulate biological pathways. These interactions can result in various biological effects, including anti-inflammatory and analgesic activities.
Comparison with Similar Compounds
Structural Analogs
Methyl 2-(4-Aminophenyl)cyclopropane-1-carboxylate
- Structure: Features a 4-aminophenyl group at the 2-position and a methyl ester at the 1-position.
- Key Differences: The amino group introduces hydrogen-bonding capability and electron-donating effects, enhancing solubility and reactivity in peptide coupling (e.g., with HATU) compared to the diphenyl analog’s steric bulk .
- Applications: Used as a pharmacophore in drug discovery due to its bioactivity-modifying amino group .
Dimethyl Cyclopropane-1,2-dicarboxylate
- Structure : Contains two methyl ester groups at the 1- and 2-positions.
- Key Differences : The lack of aryl substituents reduces steric hindrance, making it more reactive in ring-opening reactions. Its polarity is higher due to dual ester groups .
- Applications : Common in polymer chemistry and as a precursor for dicarboxylic acids .
Ethyl 2,2,3,3-Tetramethylcyclopropanecarboxylate
- Structure : Ethyl ester with four methyl groups on the cyclopropane ring.
- Key Differences : The tetramethyl substitution increases hydrophobicity (higher logP) and thermal stability compared to diphenyl-substituted analogs. Such compounds are often used in agrochemicals (e.g., pyrethroids) .
Physicochemical Properties
*Estimated values based on structural analogs.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for methyl 1-methyl-2,2-diphenylcyclopropanecarboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclopropanation via [2+1] cycloaddition or alkylidene transfer reactions. For example, diazo compounds (e.g., methyl diazoacetate) can react with diphenylvinyl ether under transition metal catalysis (e.g., Rh(II)) to form the cyclopropane core . Key variables include:
- Temperature : Elevated temperatures (60–80°C) improve reaction rates but may reduce stereochemical control.
- Catalysts : Rhodium complexes (e.g., Rh₂(OAc)₄) enhance regioselectivity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the ester derivative .
- Data Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C | ±15% yield |
| Catalyst Loading | 2–5 mol% Rh(II) | +30% yield |
| Solvent System | Toluene/DCM | Stabilizes intermediates |
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR resolves cyclopropane ring protons (δ 1.2–2.5 ppm) and aryl substituents (δ 7.0–7.5 ppm). ¹³C NMR confirms ester carbonyl (δ 165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 280.1467 for C₁₈H₁₈O₂) .
- X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline forms .
Q. How does the cyclopropane ring’s strain influence the compound’s reactivity in further derivatization?
- Methodological Answer : The ring’s angle strain (60° vs. ideal 109.5°) enhances susceptibility to ring-opening reactions. For example:
- Nucleophilic Attack : Amines or thiols can open the ring under basic conditions, forming linear intermediates .
- Thermal Stability : Decomposition above 150°C necessitates low-temperature storage for long-term stability .
Advanced Research Questions
Q. What computational strategies can predict the stereochemical outcomes of this compound synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) simulate transition states to predict enantioselectivity .
- Reaction Path Search : Algorithms like the Artificial Force Induced Reaction (AFIR) identify low-energy pathways for cyclopropanation .
- Machine Learning : Training datasets of reaction conditions and yields optimize catalyst selection (e.g., Rh vs. Cu) .
Q. How can researchers resolve contradictions in reported biological activities of cyclopropane derivatives like this compound?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies to identify variables (e.g., cell lines, assay protocols) causing discrepancies .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing phenyl with heteroaryl groups) to isolate bioactivity drivers .
- Target Validation : Use CRISPR/Cas9 knockout models to confirm putative targets (e.g., GABA receptors) .
Q. What experimental designs minimize hazards when handling this compound in laboratory settings?
- Methodological Answer :
- Safety Protocols :
- Ventilation : Use fume hoods for synthesis and purification steps .
- PPE : Nitrile gloves, safety goggles, and flame-retardant lab coats .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .
Data Contradictions and Resolution
Q. Why do different studies report conflicting yields for the same synthetic route?
- Resolution : Variations arise from:
- Impurity Profiles : Unoptimized column chromatography may leave traces of diazo precursors, reducing apparent yields .
- Moisture Sensitivity : Hydrolysis of the ester group in humid environments lowers isolated yields; anhydrous conditions (e.g., molecular sieves) mitigate this .
Key Structural and Functional Insights
- Molecular Formula : C₁₈H₁₈O₂ (extrapolated from analogs in ).
- SMILES : COC(=O)C1(C(C)C1(C1=CC=CC=C1)C2=CC=CC=C2) .
- Applications :
- Drug Discovery : Scaffold for protease inhibitors or allosteric modulators due to rigid geometry .
- Material Science : Building block for strained polymers with tunable thermal properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
